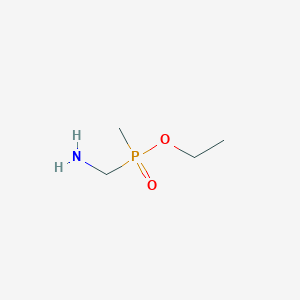
Ethyl (aminomethyl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (aminomethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (aminomethyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with formaldehyde and an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethyl (aminomethyl)(methyl)phosphinate often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl (aminomethyl)(methyl)phosphinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert it into different phosphinate derivatives.
Substitution: It can participate in substitution reactions where the aminomethyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphinate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl (aminomethyl)(methyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyl (aminomethyl)(methyl)phosphinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include phosphorylation or dephosphorylation reactions, which are crucial in many biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (aminomethyl)(methyl)phosphinate include:
- Methyl (aminomethyl)(methyl)phosphinate
- Ethyl (aminomethyl)(ethyl)phosphinate
- Dimethyl (aminomethyl)phosphinate
Uniqueness
Ethyl (aminomethyl)(methyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89175-75-7 |
|---|---|
Molecular Formula |
C4H12NO2P |
Molecular Weight |
137.12 g/mol |
IUPAC Name |
[ethoxy(methyl)phosphoryl]methanamine |
InChI |
InChI=1S/C4H12NO2P/c1-3-7-8(2,6)4-5/h3-5H2,1-2H3 |
InChI Key |
BGYJRBZDCNEDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


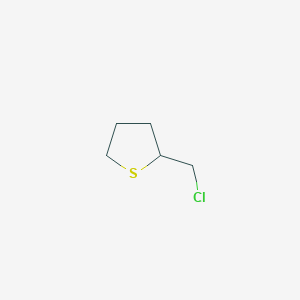


![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)


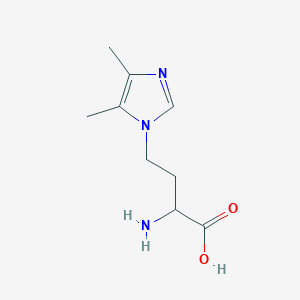
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
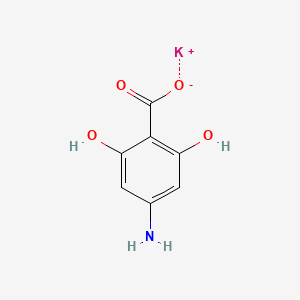
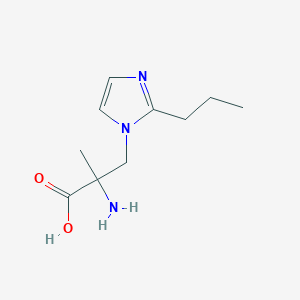
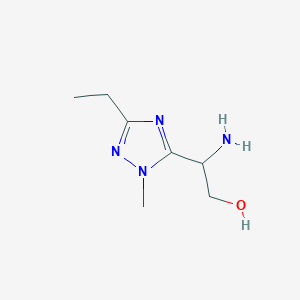
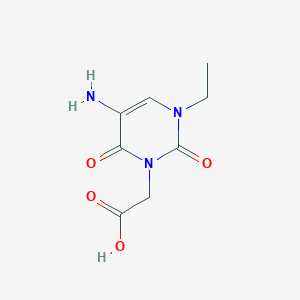
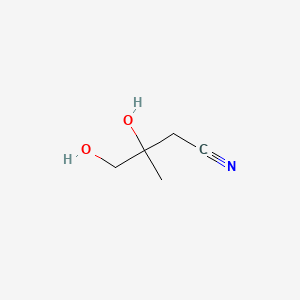
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
